molecular formula C16H14N2OS B3045122 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide CAS No. 10205-61-5

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Cat. No.: B3045122
CAS No.: 10205-61-5
M. Wt: 282.4 g/mol
InChI Key: NMOPQIFCMATAKJ-UHFFFAOYSA-N
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Description

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Mechanism of Action

Target of Action

The compound N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide, also known as N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been shown to target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal cell wall biosynthesis process of Mycobacterium tuberculosis, leading to the bacterium’s death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell wall biosynthesis pathway of Mycobacterium tuberculosis . By inhibiting DprE1, the compound prevents the formation of decaprenylphosphoryl-β-D-ribose-2’-epimerase, a critical component of the cell wall . This disruption leads to downstream effects, including compromised cell wall integrity and eventual cell death .

Pharmacokinetics

Benzothiazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .

Result of Action

The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By targeting and inhibiting DprE1, the compound disrupts cell wall biosynthesis, leading to the death of the bacterium .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s solubility and hence its bioavailability .

Preparation Methods

Chemical Reactions Analysis

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzothiazole derivatives .

Comparison with Similar Compounds

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide can be compared with other benzothiazole derivatives such as:

  • N-[4-(benzothiazol-2-yl)phenyl]acetamide
  • N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide
  • N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide

These compounds share similar structural features but differ in their functional groups, which can lead to variations in their biological activities and applications.

Properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-10-3-8-14-15(9-10)20-16(18-14)12-4-6-13(7-5-12)17-11(2)19/h3-9H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOPQIFCMATAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355071
Record name Acetamide, N-[4-(6-methyl-2-benzothiazolyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10205-61-5
Record name Acetamide, N-[4-(6-methyl-2-benzothiazolyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(6-Methyl-2-benzothiazolyl)acetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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